

An In-depth Technical Guide to the Chemical Properties of 2-Ethylphenol-d2

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Compound of Interest

Compound Name: 2-Ethylphenol-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Ethylphenol-d2**. Intended for use by researchers, scientists, and professionals in drug development, this document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for the analysis of this compound.

Core Chemical Properties

2-Ethylphenol-d2 is the deuterated analogue of 2-Ethylphenol, where two hydrogen atoms on the aromatic ring have been substituted with deuterium. This isotopic labeling is particularly useful in tracer studies and as an internal standard for quantitative analysis by mass spectrometry or NMR.^[1] While extensive experimental data for the deuterated compound is not readily available, the properties of its non-deuterated counterpart, 2-Ethylphenol, serve as a reliable reference point for many of its physical characteristics.

Table 1: Summary of Chemical and Physical Properties

Property	Value (2-Ethylphenol-d2)	Value (2-Ethylphenol)	Reference(s)
Molecular Formula	C ₈ H ₈ D ₂ O	C ₈ H ₁₀ O	[1][2]
Molecular Weight	124.18 g/mol	122.17 g/mol	[2][3]
CAS Number	1335401-65-4	90-00-6	
Appearance	Not specified	Colorless liquid	
Melting Point	Not specified	-18 °C	
Boiling Point	Not specified	195-197 °C	
Density	Not specified	1.018 - 1.023 g/mL	
Solubility	Soluble in DMSO (10 mM)	Slightly soluble in water	
InChI Key	Not specified	IXQGCWUGDFDQMF-UHFFFAOYSA-N	

Synthesis and Reactions

The synthesis of deuterated phenols can be achieved through various methods, including electrophilic aromatic substitution using a deuterium source. For instance, the synthesis of 5-Butyl-2-ethylphenol involves the Friedel-Crafts alkylation of 2-ethylphenol, a reaction pathway that could be adapted for deuteration. The production of 2-Ethylphenol itself is typically achieved through the ethylation of phenol with ethylene or ethanol in the presence of an aluminium phenolate catalyst.

Experimental Protocols

Detailed experimental protocols for **2-Ethylphenol-d2** are not widely published. However, standard analytical techniques used for its non-deuterated analogue can be readily adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the identity and purity of 2-Ethylphenol and its deuterated forms. For 2-Ethylphenol, ¹H NMR spectra show characteristic shifts for the

aromatic, ethyl, and hydroxyl protons. In the ^1H NMR spectrum of **2-Ethylphenol-d2**, the absence of signals corresponding to the deuterated positions on the aromatic ring would be expected.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern. The mass spectrum of 2-Ethylphenol shows a molecular ion peak corresponding to its molecular weight. For **2-Ethylphenol-d2**, the molecular ion peak would be shifted to a higher m/z value, reflecting the presence of two deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometric assays.

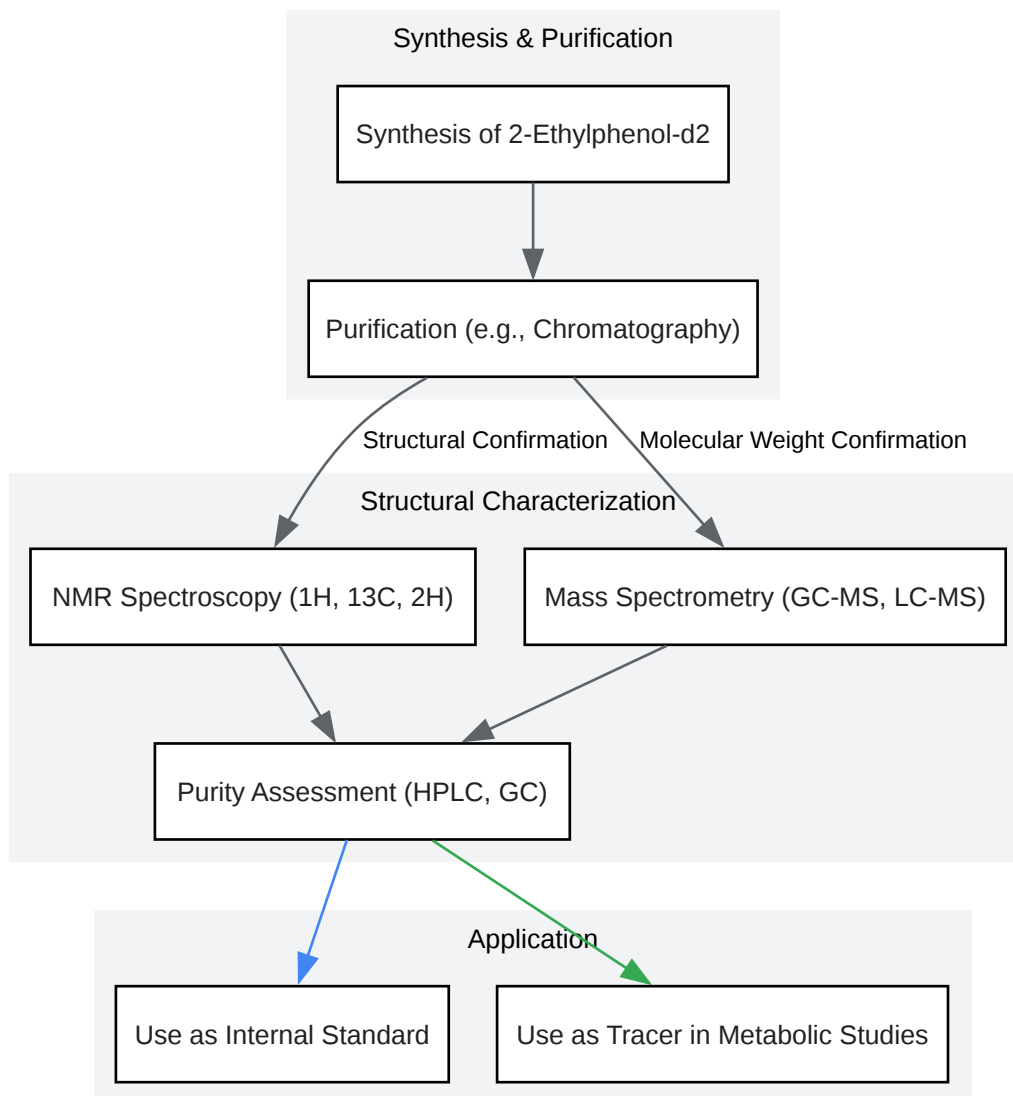
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

GC and HPLC are used for the separation and quantification of 2-Ethylphenol. These techniques can be applied to **2-Ethylphenol-d2**, often in conjunction with mass spectrometry (GC-MS or LC-MS), to differentiate it from the non-deuterated form and quantify its concentration in various matrices.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization and application of **2-Ethylphenol-d2** in a research setting.

General Experimental Workflow for 2-Ethylphenol-d2 Analysis



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Caption: General workflow for the synthesis, characterization, and application of **2-Ethylphenol-d2**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **2-Ethylphenol-d2**. The biological effects of deuterated compounds can sometimes differ from their non-deuterated counterparts due to the kinetic isotope effect, which can alter metabolic pathways. However, without specific

studies on **2-Ethylphenol-d2**, any discussion of its biological role would be speculative. Research into the functionalization of natural phenols to enhance their biological activity is an active area of investigation. Further studies are required to elucidate the specific biological properties of **2-Ethylphenol-d2**.

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